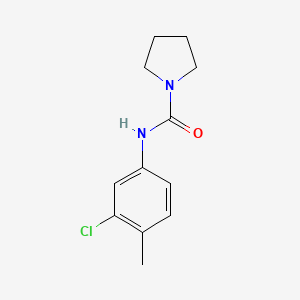

N-(3-chloro-4-methylphenyl)pyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O/c1-9-4-5-10(8-11(9)13)14-12(16)15-6-2-3-7-15/h4-5,8H,2-3,6-7H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTDAEFTOHMJOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)N2CCCC2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853319-17-2 | |

| Record name | N-(3-CHLORO-4-METHYLPHENYL)-1-PYRROLIDINECARBOXAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of N-(3-chloro-4-methylphenyl)pyrrolidine-1-carboxamide typically involves the reaction of 3-chloro-4-methylaniline with pyrrolidine-1-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Key Reaction Steps

2.1 Reductive Amination

Reductive amination is used to form the pyrrolidine ring. For example, paraformaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃) are employed to convert ketones to secondary amines, which cyclize to form the pyrrolidine structure .

2.2 Hydrolysis of Esters

Methyl esters are hydrolyzed under basic conditions (e.g., NaOH) to generate carboxylic acids, which are subsequently activated for amide coupling .

2.3 Thioamide Formation

Lawesson’s reagent is used to convert amides to thioamides, enabling further functionalization via reactions such as the Hantzsch thiazole synthesis .

2.4 Amide Coupling

Carboxylic acids are activated using reagents like CDI or HATU, followed by coupling with alkyl or arylamines to form substituted carboxamides .

Reaction Conditions and Optimization

Characterization Techniques

The compound is characterized using spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) : Confirms structural integrity and functional group positions.

-

Mass Spectrometry (MS) : Validates molecular weight and purity.

-

Collision Cross Section (CCS) : Provides ion mobility data (e.g., [M+H]+ CCS = 152.8 Ų) .

Potential Reaction Mechanisms

5.1 Substitution Reactions

The chloro and methyl substituents on the phenyl ring influence reactivity. Electrophilic substitution may occur at the para position relative to the chloro group, while nucleophilic substitution could target the methyl group.

5.2 Amide Bond Formation

The carboxamide group is introduced via activation of carboxylic acids (e.g., CDI forms imidazolide intermediates), followed by coupling with amines. This step is critical for functionalization and biological activity .

Research Findings

-

Biological Activity : The compound’s carboxamide group and pyrrolidine core contribute to its potential as an enzyme inhibitor, such as InhA (enoyl acyl carrier protein reductase) in Mycobacterium tuberculosis .

-

Structural Optimization : Iterative synthesis and screening have improved inhibitor potency by over 160-fold through optimization of substituents and reaction conditions .

Scientific Research Applications

Chemical and Biological Properties

N-(3-chloro-4-methylphenyl)pyrrolidine-1-carboxamide, characterized by its unique structure, exhibits a range of chemical properties that make it suitable for diverse applications:

- Molecular Formula : C₁₂H₁₅ClN₂O

- Structural Characteristics : The compound features a pyrrolidine ring and a chloro-substituted aromatic system, contributing to its biological activity.

Medicinal Chemistry

N-(3-chloro-4-methylphenyl)pyrrolidine-1-carboxamide has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, a critical target for developing new antituberculosis agents. High-throughput screening identified this compound as a potent inhibitor, with subsequent optimization yielding compounds with over 160-fold improved potency compared to initial leads .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies on sulfonamide pyrrolidine carboxamides have demonstrated efficacy against Plasmodium falciparum, the malaria-causing parasite. Several derivatives displayed IC₅₀ values in the low micromolar range, indicating strong antiplasmodial activity .

Enzyme Inhibition Studies

The compound has been explored as a potential inhibitor of urease, an enzyme linked to various gastrointestinal diseases. A series of pyridine carboxamide derivatives were synthesized to assess their inhibitory effects on urease activity, revealing promising results that could lead to new therapeutic strategies against ureolytic bacteria associated with gastric conditions .

Case Study 1: Antituberculosis Activity

A study focusing on pyrrolidine carboxamides identified N-(3-chloro-4-methylphenyl)pyrrolidine-1-carboxamide as an effective InhA inhibitor. The crystal structures of the enzyme-inhibitor complex provided insights into the binding mechanism, facilitating further structural optimization for enhanced efficacy .

Case Study 2: Antimalarial Efficacy

In another investigation, synthesized sulfonamide derivatives exhibited potent activity against Plasmodium falciparum. The study utilized molecular docking techniques to predict binding affinities with specific targets within the parasite, confirming the potential of these compounds as new antimalarial agents .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Structural Effects

The primary variations among pyrrolidine-1-carboxamide derivatives lie in the substituents on the aryl group and modifications to the pyrrolidine ring. Key examples include:

N-(4-Chlorophenyl)Pyrrolidine-1-Carboxamide

- Substituent : 4-chlorophenyl (vs. 3-chloro-4-methylphenyl in the target compound).

- Structural Features : The pyrrolidine ring adopts an envelope conformation, with intermolecular N–H⋯O hydrogen bonds driving crystal packing. The absence of a methyl group reduces steric hindrance compared to the target compound.

- Implications: The positional isomerism (4-Cl vs.

N-(2,3,4-Trifluorophenyl)Pyrrolidine-1-Carboxamide

- Substituent : 2,3,4-trifluorophenyl.

- Structural Features : The electron-withdrawing fluorine atoms increase lipophilicity and may enhance metabolic stability. This contrasts with the target compound’s chloro and methyl groups, which balance electronegativity and steric bulk.

N-(Cyclopentylmethyl)Pyrrolidine-1-Carboxamide

- Substituent : Cyclopentylmethyl (aliphatic vs. aromatic).

3-((5-Chloropyrimidin-2-yl)Oxy)-N-(2-Methoxyphenyl)Pyrrolidine-1-Carboxamide

- Substituents : 2-methoxyphenyl (aryl) and 5-chloropyrimidinyl-oxy (heterocyclic).

- Structural Features : The pyrimidinyl-oxy group introduces additional hydrogen-bonding sites, which could enhance target binding affinity in biological systems.

Electronic and Conformational Properties

- Chloro vs. The methyl group contributes steric bulk, which may influence binding pocket interactions .

- Thioamide vs. Carboxamide : In N-methylpyrrolidine-1-carbothioamide (), replacing oxygen with sulfur reduces hydrogen-bonding capacity but increases hydrophobic interactions and metabolic resistance .

- Conformational Flexibility : The envelope conformation observed in N-(4-chlorophenyl)pyrrolidine-1-carboxamide suggests that pyrrolidine derivatives exhibit flexibility, which may adapt to target protein pockets.

Biological Activity

N-(3-chloro-4-methylphenyl)pyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

N-(3-chloro-4-methylphenyl)pyrrolidine-1-carboxamide is characterized by the following structural features:

- Pyrrolidine ring : A five-membered nitrogen-containing heterocycle.

- Chloro and methyl substituents : Positioned on the aromatic ring, which may influence its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to N-(3-chloro-4-methylphenyl)pyrrolidine-1-carboxamide exhibit notable antimicrobial properties.

In Vitro Studies

A study evaluated the antibacterial activity of pyrrolidine derivatives against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

| Compound | MIC (mg/mL) | Active Against |

|---|---|---|

| N-(3-chloro-4-methylphenyl)pyrrolidine-1-carboxamide | 0.025 | Staphylococcus aureus |

| Sodium pyrrolidide | 0.0039 | Escherichia coli |

| 2,4,6-tripyrrolidinochlorobenzene | 0.015 | Pseudomonas aeruginosa |

The compound exhibited a minimum inhibitory concentration (MIC) of 0.025 mg/mL against Staphylococcus aureus, indicating strong antibacterial potential .

Anticancer Activity

The anticancer properties of N-(3-chloro-4-methylphenyl)pyrrolidine-1-carboxamide have been explored in various cancer cell lines.

Research indicates that pyrrolidine derivatives can inhibit key enzymes involved in cancer progression. For instance, they may block histone deacetylases (HDACs), which play a role in the regulation of gene expression related to cancer cell proliferation and survival .

Case Studies

A notable case study involved the evaluation of a series of pyrrolidine derivatives for their cytotoxic effects on human cancer cell lines. The findings are presented in Table 2.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| N-(3-chloro-4-methylphenyl)pyrrolidine-1-carboxamide | 12.5 | HeLa (cervical carcinoma) |

| Pyrrolidine derivative A | 8.0 | MCF-7 (breast cancer) |

| Pyrrolidine derivative B | 15.0 | A549 (lung adenocarcinoma) |

The compound showed an IC50 value of 12.5 µM against HeLa cells, suggesting significant potential as an anticancer agent .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, N-(3-chloro-4-methylphenyl)pyrrolidine-1-carboxamide has been investigated for its anti-inflammatory effects.

Inhibition of COX Enzymes

The compound was tested for its inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Preliminary results indicated that it could reduce COX-2 expression significantly, as shown in Table 3.

| Compound | IC50 (µM) | COX Enzyme |

|---|---|---|

| N-(3-chloro-4-methylphenyl)pyrrolidine-1-carboxamide | 10.0 | COX-2 |

| Standard Drug (Indomethacin) | 5.0 | COX-2 |

The compound exhibited an IC50 value of 10 µM against COX-2, demonstrating promising anti-inflammatory activity comparable to standard drugs .

Q & A

Q. Example Crystallographic Parameters (Analog) :

| Parameter | Value (Å/°) | Source Compound |

|---|---|---|

| a-axis | 13.286 ± 0.003 | N-(4-Chlorophenyl) analog |

| b-axis | 9.1468 ± 0.0018 | N-(4-Chlorophenyl) analog |

| N–H⋯O Bond | 2.89 Å, 168° | N-(4-Chlorophenyl) analog |

Advanced: What strategies optimize synthetic yield while minimizing byproducts?

Methodological Answer:

- Catalytic Systems : Use coupling agents like HATU or EDCI/HOBt to enhance amide bond efficiency (reduces racemization).

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reagent solubility but may require rigorous drying to avoid hydrolysis.

- Temperature Control : Maintain 0–5°C during acyl chloride formation to prevent decomposition.

- Byproduct Mitigation : Add molecular sieves to sequester water or employ scavenger resins for HCl removal .

Advanced: How can structural data inform structure-activity relationship (SAR) studies?

Methodological Answer:

- Hydrogen-Bond Mapping : Crystallographic data (e.g., N–H⋯O interactions) highlight regions critical for target binding. Modify substituents (e.g., chloro/methyl groups) to modulate electron density and steric bulk .

- Conformational Analysis : Compare pyrrolidine ring puckering (envelope vs. twist) in analogs to correlate flexibility with bioactivity.

- Coordination Chemistry : Explore metal-binding potential (e.g., Zn²⁺ complexes) using the carboxamide moiety, as seen in related coordination compounds .

Basic: What computational tools predict the compound’s physicochemical properties?

Methodological Answer:

- LogP Calculation : Use ChemAxon or Schrodinger’s QikProp to estimate hydrophobicity (clogP ~2.1).

- pKa Prediction : SPARC or ACD/Labs predict amide proton pKa (~1.5) and pyrrolidine basicity (pKa ~9.8).

- Molecular Dynamics (MD) : GROMACS or AMBER simulate solvation effects and conformational stability .

Advanced: How to address discrepancies in spectroscopic data across studies?

Methodological Answer:

- Solvent/Isotope Effects : Re-run NMR in deuterated DMSO vs. CDCl₃ to assess solvent-induced shifts.

- Dynamic Effects : Variable-temperature NMR (VT-NMR) identifies rotamers or ring-flipping in the pyrrolidine moiety.

- Crystallographic Validation : Cross-reference NMR assignments with X-ray-derived torsion angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.